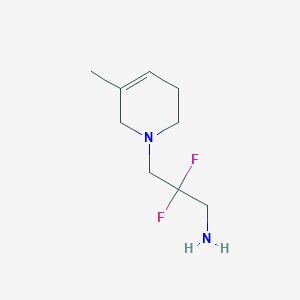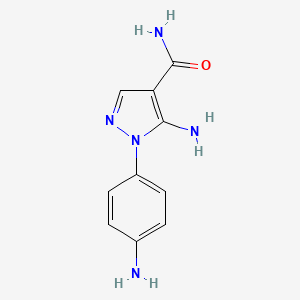
3-Amino-1-(oxan-2-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-(oxan-2-yl)propan-1-ol is an organic compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group. This compound is primarily used for research purposes and has various applications in scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(oxan-2-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of oxirane with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature and pressure to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using advanced chemical reactors. The process is optimized for high yield and purity, often involving multiple steps such as purification and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1-(oxan-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
Wissenschaftliche Forschungsanwendungen
3-Amino-1-(oxan-2-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Amino-1-(oxan-2-yl)propan-1-ol involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways and targets involved are still under investigation, but it is known to affect cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminopropan-1-ol: A primary amine and alcohol with similar structural features.
2-Amino-3-(oxan-2-yl)propan-1-ol: Another compound with an oxan ring and amino group.
Uniqueness
3-Amino-1-(oxan-2-yl)propan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of an amino group and an oxan ring makes it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C8H17NO2 |
|---|---|
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
3-amino-1-(oxan-2-yl)propan-1-ol |
InChI |
InChI=1S/C8H17NO2/c9-5-4-7(10)8-3-1-2-6-11-8/h7-8,10H,1-6,9H2 |
InChI-Schlüssel |
WFUWKFMICHNUMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)C(CCN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



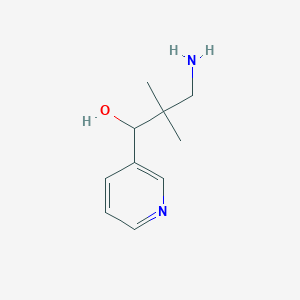
![7-(Prop-2-yn-1-yl)-1,4-dioxa-7-azaspiro[4.4]nonane](/img/structure/B13180943.png)
![2-Chloro-N-{4-[(piperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B13180947.png)
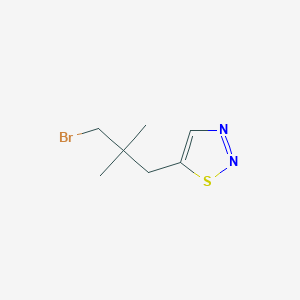
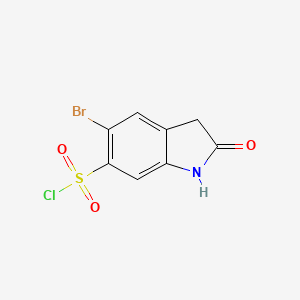
![4,5-Dichloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13180972.png)
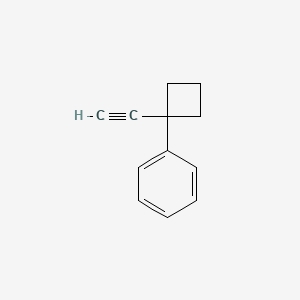

![(1R)-1-[4-(Pentyloxy)phenyl]ethan-1-amine](/img/structure/B13180991.png)
![1-[(1-Amino-2-methylpropan-2-yl)oxy]-2-methoxyethane hydrobromide](/img/structure/B13180995.png)
![tert-Butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B13181004.png)
